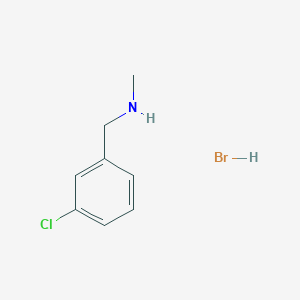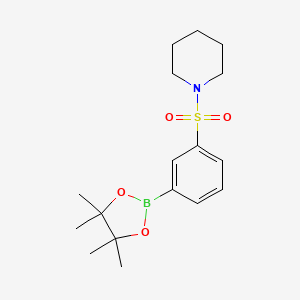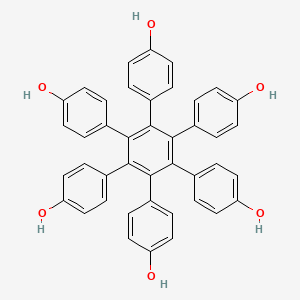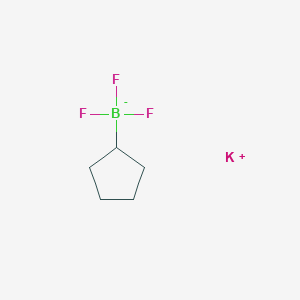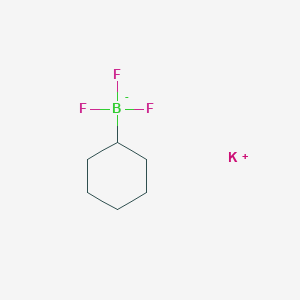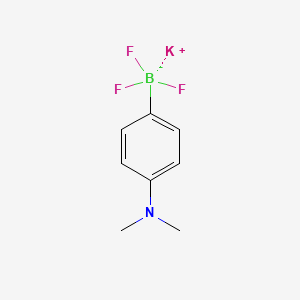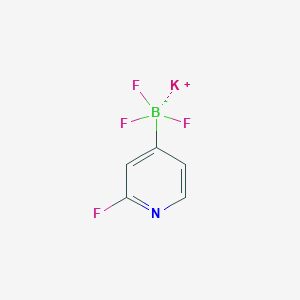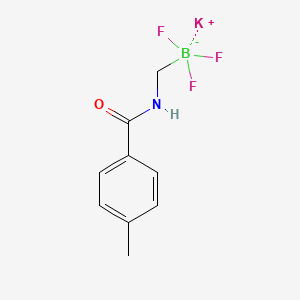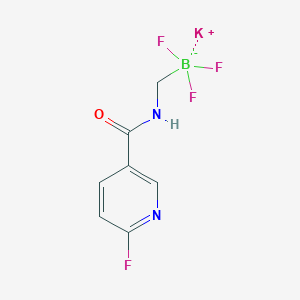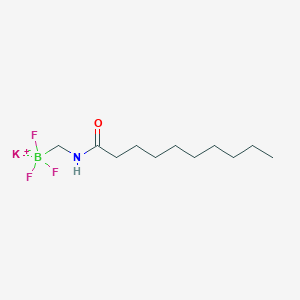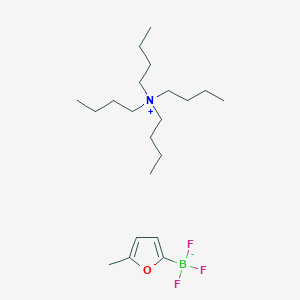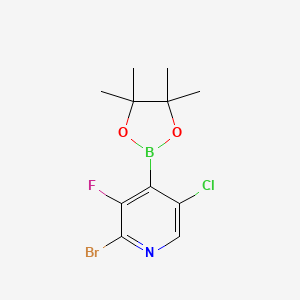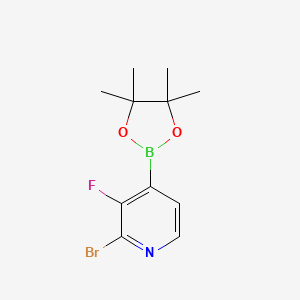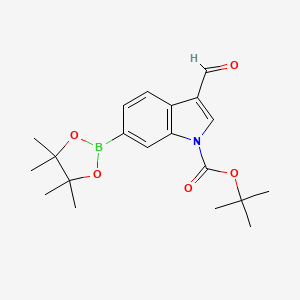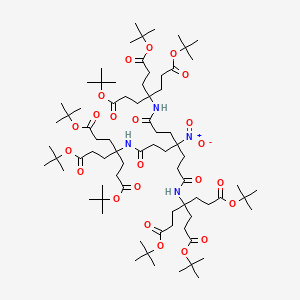
Generation 2 dendron, nitrononaester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Generation 2 dendron, nitrononaester, is a dendritic molecule characterized by its highly branched, tree-like structure. Dendrons are a subclass of dendrimers, which are synthetic macromolecules with a well-defined, highly branched three-dimensional architecture. The term “dendron” is derived from the Greek word “dendron,” meaning tree. Generation 2 dendrons have two layers of branching from the core, making them relatively small compared to higher-generation dendrons. Nitrononaester refers to the specific functional groups present in this compound, which include nitro and ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Generation 2 dendron, nitrononaester, typically involves a stepwise, iterative process. The core molecule, often a multifunctional compound, undergoes successive reactions to add branching units. Each generation involves the addition of monomer units to the periphery of the existing structure. Common synthetic methods include:
Divergent Synthesis: Starting from the core and building outward.
Convergent Synthesis: Starting from the outer branches and working inward.
For Generation 2 dendrons, the divergent method is often preferred. The process involves:
Core Activation: The core molecule is activated using reagents like benzyl bromide.
Branch Addition: Monomer units, such as 3,5-dihydroxybenzyl alcohol, are added under controlled conditions.
Functionalization: The terminal groups are functionalized with nitro and ester groups using reagents like nitric acid and acetic anhydride.
Industrial Production Methods
Industrial production of this compound, involves scaling up the laboratory synthesis methods. Key considerations include:
Purity: Ensuring high purity of the final product through techniques like recrystallization and chromatography.
Yield: Optimizing reaction conditions to maximize yield.
Safety: Handling reagents and intermediates safely, especially those involving nitro groups, which can be explosive.
Chemical Reactions Analysis
Types of Reactions
Generation 2 dendron, nitrononaester, can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reagents like hydrogen gas and palladium on carbon.
Substitution: Ester groups can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amines.
Substitution: Amides or other esters.
Scientific Research Applications
Generation 2 dendron, nitrononaester, has a wide range of applications in scientific research, including:
Chemistry: Used as building blocks for more complex dendritic structures and as catalysts in various chemical reactions.
Biology: Employed in the development of drug delivery systems due to their ability to encapsulate therapeutic agents.
Medicine: Investigated for use in targeted drug delivery and imaging agents in cancer therapy.
Industry: Utilized in the production of advanced materials, such as nanocomposites and coatings.
Mechanism of Action
The mechanism of action of Generation 2 dendron, nitrononaester, depends on its application. In drug delivery, the dendron encapsulates the drug molecules within its branches, protecting them from degradation and allowing for controlled release. The nitro and ester groups can interact with biological molecules, facilitating targeted delivery to specific cells or tissues. The molecular targets and pathways involved include:
Cell Membranes: Interaction with cell membranes to facilitate drug entry.
Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.
Receptors: Binding to cell surface receptors to trigger cellular responses.
Comparison with Similar Compounds
Generation 2 dendron, nitrononaester, can be compared with other dendritic compounds, such as:
Generation 1 Dendrons: Smaller and less branched, with fewer functional groups.
Generation 3 Dendrons: Larger and more branched, with more functional groups and higher molecular weight.
Polyamidoamine (PAMAM) Dendrimers: A different class of dendrimers with amide and amine groups, used in similar applications but with different properties.
The uniqueness of this compound, lies in its specific combination of nitro and ester groups, which provide unique reactivity and functionality compared to other dendritic compounds.
Conclusion
This compound, is a versatile compound with significant potential in various scientific fields. Its unique structure and functional groups make it valuable for applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.
Properties
IUPAC Name |
ditert-butyl 4-[[7-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-4-[3-[[1,7-bis[(2-methylpropan-2-yl)oxy]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-3-oxopropyl]-4-nitro-7-oxoheptanoyl]amino]-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H132N4O23/c1-64(2,3)95-55(84)31-40-73(41-32-56(85)96-65(4,5)6,42-33-57(86)97-66(7,8)9)77-52(81)28-49-76(80(93)94,50-29-53(82)78-74(43-34-58(87)98-67(10,11)12,44-35-59(88)99-68(13,14)15)45-36-60(89)100-69(16,17)18)51-30-54(83)79-75(46-37-61(90)101-70(19,20)21,47-38-62(91)102-71(22,23)24)48-39-63(92)103-72(25,26)27/h28-51H2,1-27H3,(H,77,81)(H,78,82)(H,79,83) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEKVOISPFMRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)NC(=O)CCC(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)(CCC(=O)NC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H132N4O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
